molecular formula C24H22FN3O3S B14128704 N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B14128704
M. Wt: 451.5 g/mol
InChI Key: JYPLKXVLZSEPDC-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This bicyclic scaffold is fused with a thiophene and pyrimidine ring, substituted at position 3 with a 4-fluoro-3-methylphenyl group and at position 1 with an acetamide moiety. The acetamide side chain is further substituted with N-ethyl and N-(3-methylphenyl) groups.

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-4-26(17-7-5-6-15(2)12-17)21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)18-8-9-19(25)16(3)13-18/h5-13H,4,14H2,1-3H3

InChI Key

JYPLKXVLZSEPDC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The next step involves the introduction of the fluoro and methyl groups onto the phenyl ring. This can be done through electrophilic aromatic substitution reactions using reagents such as fluorine gas or methyl iodide.

    Acetylation and N-ethylation: The final steps involve the acetylation of the thienopyrimidine core and the N-ethylation of the acetamide group. These reactions can be carried out using acetic anhydride and ethyl iodide, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thieno[3,2-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine 4-Fluoro-3-methylphenyl; N-ethyl-N-(3-methylphenyl)acetamide ~495 (estimated) High lipophilicity due to aromatic methyl/fluoro groups; potential kinase affinity
N-(3,4-dimethoxyphenethyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine 4-Fluorophenyl; 3,4-dimethoxyphenethyl 495.54 Enhanced solubility (methoxy groups); moderate CYP inhibition
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-...acetamide Thieno[3,2-d]pyrimidine Methylthioimidazole; pyridinyl 602.72 CK1δ inhibition (IC₅₀ = 0.8 µM); high metabolic stability
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidine Tetrahydro-pyrido ring; phenylamino group 369.44 Lower molecular weight; 73% synthetic yield; yellow crystalline solid

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 4-fluoro-3-methylphenyl group increases logP compared to methoxy-substituted analogs (e.g., ).
  • Solubility : N-(3,4-dimethoxyphenethyl) derivatives () exhibit improved aqueous solubility due to polar methoxy groups, whereas the target compound’s methylphenyl/ethyl groups may reduce solubility .
  • Metabolic Stability : Compounds with methylthio or trifluoromethoxy substituents (e.g., ) show enhanced metabolic resistance compared to the target’s fluoro/methyl motifs.

Biological Activity

N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanism of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a thieno[3,2-d]pyrimidine core. The presence of fluorine and methyl groups contributes to its unique biological profile.

PropertyValue
Molecular FormulaC18H19FN2O2
Molecular Weight316.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest it may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism, making it a potential candidate for treating metabolic disorders .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. This suggests its potential as an antimicrobial agent, although further studies are required to elucidate the exact mechanisms involved.

Case Studies and Research Findings

  • Study on ACC Inhibition : A study highlighted the role of thienopyrimidine derivatives as ACC inhibitors. The findings indicated that these compounds could effectively reduce fatty acid synthesis in vitro, supporting their use in obesity and related metabolic disorders .
  • Cytotoxicity Assays : In a set of cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), N-ethyl derivatives showed promising results with IC50 values indicating potent anticancer activity. The study concluded that structural modifications could enhance efficacy against specific cancer types .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in treating bacterial infections .

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